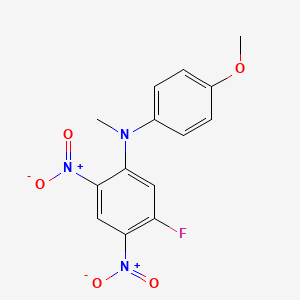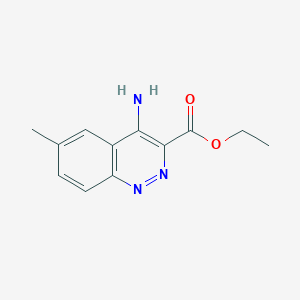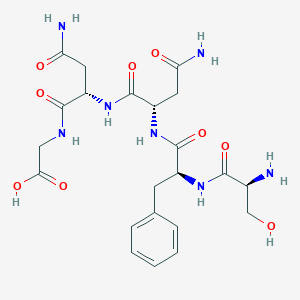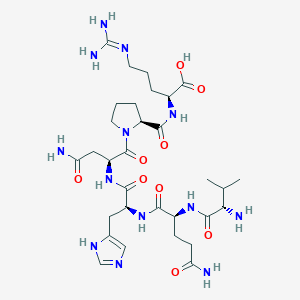
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a complex peptide composed of several amino acids. This compound is notable for its involvement in various biochemical processes, particularly those related to nitric oxide production, immune response, and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then express the peptide. The peptide is subsequently purified from the culture medium.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the histidine and proline residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.
Aplicaciones Científicas De Investigación
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and immune response.
Mecanismo De Acción
The compound exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-Arginine to produce nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic GMP, which causes vasodilation and improved blood flow .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A precursor to nitric oxide, involved in similar biochemical pathways.
L-Glutamine: Important for immune function and protein synthesis.
L-Histidine: Precursor to histamine, involved in immune response.
Uniqueness
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses makes it particularly valuable in medical research .
Propiedades
Número CAS |
212247-59-1 |
|---|---|
Fórmula molecular |
C31H51N13O9 |
Peso molecular |
749.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H51N13O9/c1-15(2)24(34)28(50)40-17(7-8-22(32)45)25(47)42-19(11-16-13-37-14-39-16)26(48)43-20(12-23(33)46)29(51)44-10-4-6-21(44)27(49)41-18(30(52)53)5-3-9-38-31(35)36/h13-15,17-21,24H,3-12,34H2,1-2H3,(H2,32,45)(H2,33,46)(H,37,39)(H,40,50)(H,41,49)(H,42,47)(H,43,48)(H,52,53)(H4,35,36,38)/t17-,18-,19-,20-,21-,24-/m0/s1 |
Clave InChI |
GOOCXCXFGSVZHV-WLUSOVMFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)
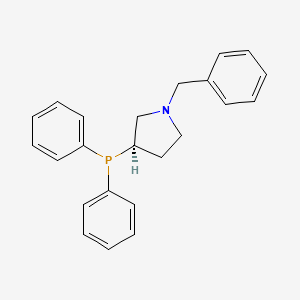
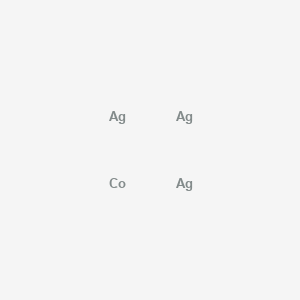

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
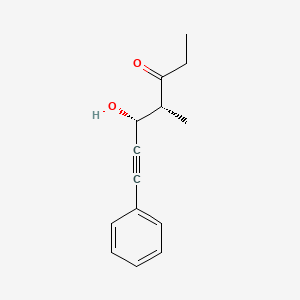
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
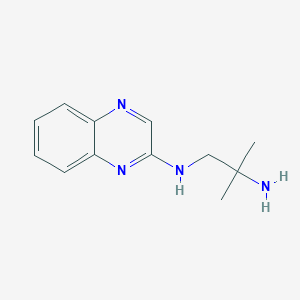
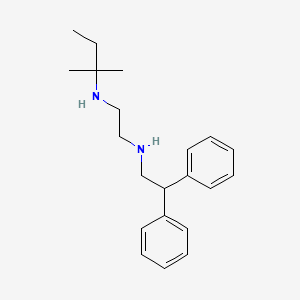
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
